molecular formula C13H7FN2O2 B2523340 2-(6-FLuoropyridin-3-yl)isoindole-1,3-dione CAS No. 2237235-72-0

2-(6-FLuoropyridin-3-yl)isoindole-1,3-dione

Cat. No.: B2523340
CAS No.: 2237235-72-0
M. Wt: 242.209
InChI Key: LQGPMDQKKCVAHS-UHFFFAOYSA-N
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Description

2-(6-Fluoropyridin-3-yl)isoindole-1,3-dione is an organic compound with the molecular formula C13H7FN2O2

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of phthalic anhydride with 6-fluoro-3-aminopyridine under reflux conditions in a suitable solvent such as toluene . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(6-Fluoropyridin-3-yl)isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the isoindole core or the fluoropyridinyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the fluoropyridinyl ring .

Scientific Research Applications

2-(6-Fluoropyridin-3-yl)isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Fluoropyridin-3-yl)isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridinyl group can enhance binding affinity and selectivity, while the isoindole core provides a stable scaffold for further modifications. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Fluoropyridin-3-yl)isoindole-1,3-dione is unique due to the presence of both the isoindole-1,3-dione core and the fluoropyridinyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(6-fluoropyridin-3-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7FN2O2/c14-11-6-5-8(7-15-11)16-12(17)9-3-1-2-4-10(9)13(16)18/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGPMDQKKCVAHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CN=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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